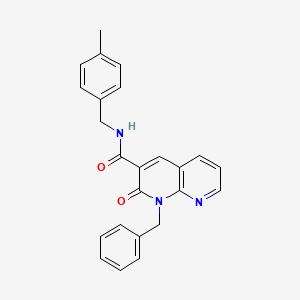

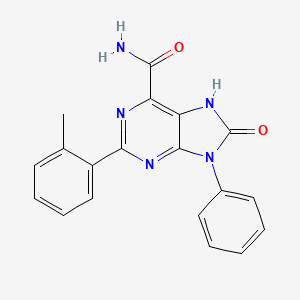

8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide, also known as Oxo-Phen-Tac, is a synthetic compound that belongs to the class of purine derivatives. It has gained significant attention in scientific research due to its potential applications as a therapeutic agent for various diseases.

Aplicaciones Científicas De Investigación

DNA Repair Mechanisms

8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide, as part of the broader category of oxidized purine derivatives, plays a significant role in understanding and enhancing DNA repair mechanisms. Research indicates that oxidized DNA base lesions, generated by reactive oxygen species, are often mutagenic and toxic, leading to diseases including cancer and aging. The DNA base excision repair pathway, initiated by DNA glycosylase/AP lyases, is crucial for repairing these lesions. The discovery of human orthologs to E. coli mutM nei genes and the characterization of their products, such as NEH1, which excises oxidized pyrimidines and 8-oxoG from oligodeoxynucleotides, highlight the importance of these mechanisms in replication-associated repair of oxidized bases (Hazra et al., 2002).

Antiviral Activity

The synthesis and antiviral activity of 9-beta-D-ribofuranosylpurine-6-carboxamides, including compounds structurally related to 8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide, have been explored to understand structural parameters necessary for antiviral efficacy. These compounds, through their modifications, have shown significant in vitro antiviral activity against RNA and DNA viruses, highlighting their potential as therapeutic agents (Westover et al., 1981).

Mechanisms of Solvolytic Decompositions

Studies on the solvolytic decompositions of nucleoside analogues, including 6-substituted 9-(beta-D-ribofuranosyl)purines, provide insights into the chemical stability and reactivity of these compounds under different conditions. The formation of purine bases as initial products during acidic hydrolysis and the calculated rate constants for spontaneous and catalyzed heterolysis offer valuable information for the development of pharmaceuticals and biochemical tools (Lönnberg & Lehikoinen, 1982).

Cancer Therapeutics

Research into the development of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-caboxamide derivatives for their antiproliferative activities on human cancer cell lines underscores the therapeutic potential of purine derivatives in oncology. Structure-activity relationship studies have identified compounds with potent antiproliferative activity and selectivity, demonstrating the role of such molecules in inhibiting cancer cell proliferation, migration, and inducing apoptosis (Zhao et al., 2018).

Oxidative Stress and Neuroprotection

The role of oxidized purine nucleoside triphosphatases, such as MTH1, in protecting dopamine neurons from oxidative damage in nucleic acids caused by neurotoxic compounds has been studied, offering insights into the prevention of neurodegenerative diseases. This research highlights the significance of repairing oxidized purines in maintaining neuronal health and function, potentially offering targets for therapeutic intervention in conditions like Parkinson’s disease (Yamaguchi et al., 2006).

Propiedades

IUPAC Name |

2-(2-methylphenyl)-8-oxo-9-phenyl-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c1-11-7-5-6-10-13(11)17-21-14(16(20)25)15-18(23-17)24(19(26)22-15)12-8-3-2-4-9-12/h2-10H,1H3,(H2,20,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLCQONEAJGPPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2932531.png)

![1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932534.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2932536.png)

![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2932537.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2932539.png)

![2-chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2932545.png)